N-Tri-boc Tobramycin is derived from Tobramycin, which is produced by the fermentation of Streptomyces tenebrarius. This antibiotic is widely used for its efficacy against a range of Gram-positive and Gram-negative bacteria. The compound has the CAS number 502610-97-1 and is typically synthesized in laboratory settings for research and pharmaceutical applications .
N-Tri-boc Tobramycin falls under the category of aminoglycoside antibiotics. It is classified as a synthetic organic compound due to its derivation from natural sources and subsequent chemical modifications. The molecular formula for N-Tri-boc Tobramycin is , with a molecular weight of approximately 767.9 g/mol .
The synthesis of N-Tri-boc Tobramycin involves several key steps that utilize established organic chemistry techniques. The general procedure includes:
The synthesis typically employs solvents such as pyridine and dichloromethane, along with reagents like triethylamine and zinc chloride, under controlled temperature conditions to facilitate reactions and achieve desired yields .
The molecular structure of N-Tri-boc Tobramycin features a complex arrangement of sugar moieties and amino groups characteristic of aminoglycosides. The presence of three Boc groups allows for increased steric hindrance, which can influence its reactivity in subsequent chemical transformations.
N-Tri-boc Tobramycin can undergo various chemical reactions, including:
The reactions are typically performed under inert atmospheres to prevent moisture interference, and yields can vary based on reaction conditions such as temperature and solvent choice.
The mechanism of action for Tobramycin, and by extension its derivatives like N-Tri-boc Tobramycin, involves binding to the bacterial ribosome. Specifically, it interacts with the A-site on the 30S ribosomal subunit, inhibiting protein synthesis by preventing the formation of the functional ribosomal complex necessary for translation.
Relevant data suggest that N-Tri-boc Tobramycin maintains high purity (>95%) when synthesized correctly, which is crucial for its application in research and pharmaceutical development .
N-Tri-boc Tobramycin is primarily used in scientific research for:
The structural modification of tobramycin represents a significant frontier in combating multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa and Acinetobacter baumannii. Discovered as Nebramycin factor 6 from Streptomyces tenebrarius in the late 1960s, tobramycin gained FDA approval in 1975 due to its superior activity against P. aeruginosa compared to gentamicin. Early derivatization efforts focused on acylation of amine functionalities (1970s-1980s) to overcome enzymatic deactivation by aminoglycoside-modifying enzymes (AMEs). These initial modifications yielded compounds with reduced susceptibility to adenylation and phosphorylation but were plagued by diminished target binding affinity and increased nephrotoxicity. The emergence of 16S rRNA methyltransferases (2000s) rendered traditional aminoglycosides ineffective, necessitating novel approaches. This catalyzed research into neamine core modifications and hybrid structures, exemplified by the conjugation of tobramycin with efflux pump inhibitors (e.g., 1-(1-naphthylmethyl)-piperazine) or siderophores. These hybrids demonstrated enhanced penetration through the notoriously impermeable outer membrane of Gram-negative bacteria, overcoming intrinsic resistance mechanisms [4] [7].
Table 1: Key Milestones in Tobramycin Derivative Development
Era | Strategy | Representative Derivatives | Primary Resistance Target Addressed | Limitations |
---|---|---|---|---|
1970s-1980s | Acylation of Primary Amines | 3'-Deoxy-3'-fluorotobramycin, 6'-N-Acetyl derivatives | Aminoglycoside Modifying Enzymes (AMEs) | Reduced ribosomal binding, increased toxicity |
1990s-2000s | Ring I Modifications | 5-O-β-D-ribofuranosyl derivatives | AMEs, reduced uptake | Synthetic complexity, variable spectrum |
2000s-Present | Hybrid Molecules & Neamine Modifications | TOB-NMP, TOB-DEF conjugates, AHB-tobramycin | AMEs, Efflux pumps, Membrane permeability | Pharmacokinetic optimization, scaling synthesis |
Recent research leverages advanced synthetic chemistry to modify the 2-deoxystreptamine core and its amine functionalities. These efforts aim to disrupt AME recognition while maintaining ribosomal target engagement. The development of N-Tri-boc tobramycin emerged as a pivotal advancement, enabling precise modifications at specific amine positions that were previously inaccessible due to reactivity conflicts. This protected intermediate facilitated the synthesis of next-generation tobramycin conjugates designed to combat resistance mechanisms identified through experimental evolution studies, including mutations in fusA1 (elongation factor G) and ptsP (nitrogen-specific phosphotransferase system) which confer unexpected tobramycin resistance [1] [7].
The strategic application of tert-butoxycarbonyl (Boc) protecting groups addresses fundamental challenges in tobramycin derivatization arising from its polyfunctional molecular architecture. Tobramycin possesses five primary amines (at positions 1, 3, 2', 6'') and multiple hydroxyl groups, each with differential reactivity. Selective modification at a specific amine (e.g., the 6''-amine on ring III, identified as crucial for ribosomal A-site binding) is exceptionally difficult without protection due to competitive nucleophilicity and steric constraints. Boc groups provide essential orthogonal protection due to their stability under a wide range of reaction conditions yet selective removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting common esters, ethers, or other carbamate protections [4].
The bulky tert-butyl moiety of the Boc group confers significant steric protection around the protected amine. This steric shield is critical during conjugation reactions, particularly when linking tobramycin to large hydrophobic moieties like deferiprone (DEF) or efflux pump inhibitors via alkyl tethers. Without Boc protection, uncontrolled polymerization and multiple substitution products dominate, making product isolation and characterization impractical. For instance, in synthesizing TOB-DEF conjugates, researchers first protect tobramycin with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to yield N-Tri-boc tobramycin, where typically the three most nucleophilic amines (1, 3, 6'') are protected. This leaves the less sterically hindered amines (2', 3'') potentially available for initial modification or further protected with alternative groups like tert-butyldimethylsilyl (TBDMS) for hydroxyl protection. The Boc-protected intermediate enables precise monofunctionalization at the 5-position (via alkylation of the C5 hydroxyl) or other positions, followed by sequential deprotection and functionalization steps [4].
Table 2: Impact of Boc Protection on Synthetic Outcomes in Tobramycin Engineering
Synthetic Challenge | Unprotected Tobramycin Outcome | N-Tri-boc Tobramycin Outcome | Mechanistic Advantage |
---|---|---|---|
Selective Amine Derivatization | Multiple products (di-, tri-, tetra-substituted); poor yields | Primarily mono-substitution at desired position | Boc blocks nucleophilicity of key amines; directs reaction to less hindered site |
Conjugation with Hydrophobic Moieties | Aggregation; precipitation; low reaction efficiency | Stable intermediates; high-yield amidation/coupling | Solubilizing effect of Boc groups; prevents electrostatic interactions |
Glycosylation/ Ring Modification | Degradation; complex mixtures | Clean reaction at target hydroxyl (e.g., O-5) | Steric protection prevents nucleophilic attack on activated intermediates |
Stepwise Multi-functionalization | Nearly impossible | High-fidelity sequential modification (e.g., linker + warhead) | Orthogonal deprotection (acidic for Boc vs. fluoride for silyl) |
Furthermore, N-Tri-boc tobramycin exhibits improved solubility in organic solvents (e.g., DMF, CH₂Cl₂, acetonitrile) compared to the polar, hydrophilic native tobramycin. This property shift is essential for conducting reactions requiring anhydrous conditions or involving non-polar reagents. The Boc groups effectively mask the polycationic character of tobramycin under neutral conditions, reducing electrostatic interactions that often lead to poor reaction kinetics and low yields in aqueous or polar protic solvents. This transformation facilitates crucial reactions like HATU-mediated amide couplings and Mitsunobu alkylations, which are integral to creating advanced amphiphilic tobramycin conjugates designed to disrupt bacterial membranes or evade efflux pumps [4].
N-Tri-boc tobramycin has become an indispensable synthon for constructing sophisticated tobramycin-based therapeutics targeting multidrug-resistant (MDR) Gram-negative pathogens. Its primary utility lies in enabling the synthesis of amphiphilic tobramycin derivatives through regioselective modification. A prominent application involves the conjugation of tobramycin with membrane-permeabilizing agents or efflux pump inhibitors via hydrophobic linkers. The Boc-protected intermediate allows for the initial alkylation at the C5-hydroxyl position using dibromoalkanes, generating terminal bromo-appended intermediates. Subsequent azidation and reduction yield amines ready for conjugation with carboxylic acid-functionalized bioactive moieties, such as deferiprone (DEF) or 1-(1-naphthylmethyl)-piperazine (NMP), after Boc deprotection. This precise synthetic control was pivotal in developing TOB-C12-DEF, a conjugate demonstrating potent synergy with tetracyclines against MDR P. aeruginosa by enhancing outer membrane penetration and potentially disrupting iron homeostasis [4].
Beyond potentiator hybrids, N-Tri-boc tobramycin facilitates the creation of siderophore-aminoglycoside conjugates inspired by the pharmacophore of cefiderocol. Researchers exploit the temporary masking of amines to attach catechol-based iron chelators via pH-sensitive linkers. These constructs utilize bacterial iron-uptake systems (e.g., pyochelin/pyoverdine receptors in P. aeruginosa) for active transport into the periplasm, bypassing porin limitations. Once internalized, the linker undergoes cleavage in the acidic periplasm or by bacterial esterases, releasing free tobramycin. The Boc protection prevents premature degradation and ensures high-yield conjugation solely at the designed site (typically the 6''-amine after selective deprotection), a feat unattainable with unprotected tobramycin due to cross-reactivity [4].
Table 3: Therapeutic Applications Enabled by N-Tri-boc Tobramycin Intermediate
Therapeutic Class | Target Pathogens | Key Structural Features Enabled by Boc Protection | Mechanism of Action | Resistance Mechanism Overcome |
---|---|---|---|---|
Amphiphilic Tobramycin-Efflux Inhibitor Hybrids (e.g., TOB-NMP) | MDR P. aeruginosa, A. baumannii | C12-C16 alkyl tether attached to O-5 position; NMP moiety at terminus | Outer membrane disruption; efflux pump inhibition | Reduced permeability (e.g., porin loss); efflux (MexAB-OprM) |
Tobramycin-Siderophore Conjugates (e.g., TOB-Catechol) | Carbapenem-resistant Enterobacterales (CRE), P. aeruginosa | Catechol or hydroxamate linked via aminolysis-sensitive linker to 6''-N | Active iron-transport uptake; intracellular drug release | Porin deficiency; impermeable outer membrane |
Tobramycin-Deferiprone Conjugates (e.g., TOB-C12-DEF) | Extensively drug-resistant (XDR) P. aeruginosa | DEF linked via C12 tether to O-5; free amines restored post-conjugation | Iron chelation at surface + membrane disruption; tetracycline potentiation | Adaptive membrane remodeling; efflux overexpression |
Ribosome-Targeting Tobramycin Variants | Mycobacterium abscessus, ESKAPE pathogens | Selective acylation at 3-NH₂; conserved 1-NH₂ and 2'-NH₂ | Enhanced binding to mutant ribosomes (e.g., rplA mutants) | 16S rRNA methyltransferases; ribosomal mutations |
Additionally, N-Tri-boc tobramycin serves as the cornerstone for generating ribosome-binding-optimized variants against strains with target-based resistance. Mutations in ribosomal proteins (e.g., rplA in Stenotrophomonas maltophilia) or 16S rRNA can diminish tobramycin binding. By selectively deprotecting the Boc groups, medicinal chemists can perform targeted acylation or ureido formation at specific amines (e.g., the 1-amino group) known to interact with the rRNA deep groove. This approach yielded derivatives maintaining potent inhibition against clinical isolates carrying resistance mutations identified through experimental evolution studies [7]. The synthetic versatility afforded by this intermediate accelerates the exploration of structure-activity relationships (SAR) critical for overcoming mutational resistance pathways like those involving elongation factor G (fusA1) or phosphotransferase systems (ptsP), which contribute to unexpected aminoglycoside resistance in biofilms and planktonic environments [1] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0